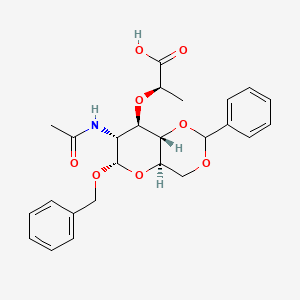

alpha-Benzyl-4,6-O-benzylidene-muramic acid

Description

Structural and Functional Contrasts

Key observations :

- The benzylidene group sterically hinders binding to lysozyme’s active site, reducing hydrolysis rates by >90% compared to native muramic acid.

- Unlike N-acetylmuramic acid, the benzyl derivative cannot participate in peptidoglycan cross-linking due to blocked C4/C6 hydroxyls.

- Infrared spectroscopy reveals a shifted carbonyl stretch (1,725 cm⁻¹ → 1,690 cm⁻¹) due to benzyl ester conjugation, altering electronic properties.

Properties

IUPAC Name |

(2R)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15-,19-,20-,21-,22-,24?,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPMVSNCFXDOJX-BKIFYLKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Alpha-Benzyl-4,6-O-benzylidene-muramic acid (often referred to as alpha-Benzyl-MurNAc) is a synthetic derivative of muramic acid, a crucial component of bacterial cell walls. This compound has garnered attention for its potential biological activity, particularly in influencing bacterial growth and cell wall synthesis. The following sections delve into its biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₂₅H₂₉NO₈, with a molecular weight of approximately 471.5 g/mol. Its structure features benzylidene groups at the 4 and 6 positions, which enhance its interaction with bacterial enzymes involved in cell wall biosynthesis.

| Property | Details |

|---|---|

| Molecular Formula | C₂₅H₂₉NO₈ |

| Molecular Weight | 471.5 g/mol |

| Melting Point | 220–222 °C |

Alpha-Benzyl-MurNAc acts primarily through its role in the synthesis of peptidoglycan, a structural polymer essential for bacterial cell wall integrity. The compound serves as a protected derivative of N-acetylmuramic acid (MurNAc), allowing for selective chemical modifications that can lead to the development of novel antibiotics. The benzyl and benzylidene groups function as protecting agents during synthesis, facilitating the creation of various peptides related to muramic acid.

Research indicates that alpha-Benzyl-MurNAc exhibits antimicrobial properties , particularly against Gram-positive bacteria. Its mechanism may involve inhibition of enzymes such as transglycosylases and transpeptidases that are crucial for peptidoglycan assembly, thereby disrupting bacterial cell wall formation and leading to cell lysis .

Biological Activity and Case Studies

-

Antimicrobial Efficacy :

- Studies have shown that alpha-Benzyl-MurNAc can inhibit the growth of various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The presence of the benzylidene moiety enhances its binding affinity to bacterial enzymes involved in cell wall synthesis.

- Inhibition Studies :

-

Synthesis and Modification :

- The synthetic pathways for alpha-Benzyl-MurNAc involve several steps that allow researchers to modify the compound for specific applications in medicinal chemistry. This includes the use of protecting groups to facilitate further chemical reactions without compromising the core structure of MurNAc .

Research Findings

Recent research findings highlight the potential applications of alpha-Benzyl-MurNAc in drug development:

- Antibiotic Development : Given its ability to inhibit key enzymes in bacterial cell wall synthesis, alpha-Benzyl-MurNAc is being explored as a lead compound for developing new antibiotics targeting resistant strains of bacteria.

- Peptide Synthesis : The compound's role in synthesizing acetyl-muramic acid peptides is critical for understanding bacterial cell wall assembly and function. This knowledge could lead to innovative therapeutic strategies against bacterial infections .

Scientific Research Applications

Biochemical Research

Alpha-Benzyl-4,6-O-benzylidene-muramic acid serves as a building block for synthesizing peptides that mimic bacterial cell wall components. Its unique structure allows researchers to modify it selectively, facilitating the study of bacterial cell wall assembly and function. The compound is particularly useful in understanding the mechanisms behind peptidoglycan formation, which is essential for bacterial integrity and survival .

Key Findings:

- The compound can be utilized to create analogs of N-acetylmuramic acid, which are vital for studying bacterial metabolism and cell wall dynamics .

- It aids in the design of experiments that investigate the interactions between bacterial enzymes and their substrates, providing insights into antibiotic resistance mechanisms.

Antimicrobial Studies

Research indicates that this compound exhibits antimicrobial properties , particularly against Gram-positive bacteria. The presence of the benzylidene moiety enhances its interaction with enzymes involved in cell wall biosynthesis, making it a candidate for developing new antibiotic agents .

Case Studies:

- In studies involving E. coli, the compound's derivatives were tested under conditions where peptidoglycan synthesis was inhibited by fosfomycin. Results showed that certain derivatives could rescue bacterial growth by providing necessary precursors for peptidoglycan synthesis .

- The compound's structural modifications have been linked to varying degrees of antimicrobial efficacy, highlighting its potential as a scaffold for novel antibiotic development .

Synthesis of Peptides

The compound is instrumental in the synthesis of acetyl-muramic acid peptides , which are crucial for constructing peptidoglycan layers in bacteria. The protecting groups present in this compound allow for selective chemical modifications without disrupting the core structure necessary for biological activity .

Synthesis Process:

The synthesis typically involves multiple steps:

- Protection of functional groups.

- Selective modification.

- Deprotection to yield active peptides.

This multi-step approach enables researchers to tailor peptides for specific functions or studies related to bacterial physiology and potential therapeutic applications .

Research Methodologies

To assess the efficacy and interactions of this compound, various methodologies are employed:

- Binding affinity studies with enzymes involved in bacterial cell wall synthesis.

- Growth assays using mutant strains of bacteria to evaluate the impact on cell viability and growth under antibiotic stress .

Comparative Analysis with Other Compounds

This compound shares structural similarities with other muramic acid derivatives but offers distinct advantages:

| Compound Name | Structural Features | Applications |

|---|---|---|

| This compound | Benzyl and benzylidene groups | Peptide synthesis, antimicrobial studies |

| N-Acetylmuramic Acid | Acetyl group | Fundamental component of peptidoglycan |

| Muramyl Dipeptide | Short peptide chain | Immunoadjuvant activity |

This table illustrates how this compound can be strategically utilized in research settings compared to other compounds.

Comparison with Similar Compounds

Key Structural Features :

- Benzylidene acetal : Protects the 4,6-hydroxyl groups, preventing undesired side reactions during synthesis.

- Benzyl group : Introduced at the α-position to modulate solubility and biological activity.

- Carboxylic acid : The free acid group enables conjugation or salt formation, critical for downstream applications.

Comparison with Structurally Related Compounds

The compound is part of a broader family of muramic acid derivatives. Below is a detailed comparison with three analogs, emphasizing structural, functional, and application-based differences.

Benzyl N-Acetyl-4,6-O-Benzylidene-α-D-Muramic Acid Methyl Ester

N-Acetyl-α-Benzyl-4,6-O-Benzylidene-Muramic Acid

Ac-α-Benzyl-4,6-O-Benzylidene-Muramic Acid

- Structural Notes: Features an acetylated amino group (Ac-) instead of a free amine. The acetyl group mimics natural peptidoglycan structures, facilitating studies on Toll-like receptor (TLR) activation .

Data Table: Comparative Analysis

Research Findings and Functional Insights

Stability and Reactivity

- The benzylidene acetal in α-benzyl-4,6-O-benzylidene-muramic acid confers resistance to enzymatic hydrolysis, a critical advantage over unprotected muramic acid derivatives in biological assays .

- Methyl ester derivatives (e.g., CAS 104371-51-9) exhibit enhanced solubility in organic solvents, facilitating their use in solid-phase synthesis .

Preparation Methods

Protection of the 4,6-Diol with a Benzylidene Group

The 4,6-O-benzylidene protection is typically achieved using benzaldehyde dimethyl acetal under acidic catalysis. This reaction selectively forms a cyclic acetal with the cis-diol of muramic acid, leaving other hydroxyl groups (e.g., C3-OH) available for further functionalization. For instance, in a protocol adapted from PMC (2025), muramic acid is dissolved in anhydrous dimethylformamide (DMF) and treated with benzaldehyde dimethyl acetal (1.2 equivalents) and p-toluenesulfonic acid (0.1 equivalents) at 60°C for 6 hours. The reaction is quenched with triethylamine, and the product is isolated via precipitation in ice-cold water, yielding the 4,6-O-benzylidene-muramic acid intermediate.

Installation of the α-Benzyl Group

The α-benzyl group is introduced via glycosylation using benzyl alcohol or a benzyl halide. A Lewis acid catalyst, such as silver triflate or BF₃·OEt₂, promotes the formation of the α-anomer. For example, 4,6-O-benzylidene-muramic acid is dissolved in dichloromethane (DCM) and cooled to 0°C before adding benzyl bromide (1.5 equivalents) and silver triflate (0.2 equivalents). The reaction proceeds under nitrogen for 12 hours, after which the mixture is washed with sodium bicarbonate and brine. The organic layer is dried over MgSO₄ and concentrated to yield the crude α-benzyl derivative.

Detailed Stepwise Synthesis

The following procedure synthesizes this compound in five stages, adapted from protocols in PMC and patent literature:

Synthesis of 4,6-O-Benzylidene-Muramic Acid

Reagents:

-

Muramic acid (1.0 equiv, 10 g)

-

Benzaldehyde dimethyl acetal (1.2 equiv)

-

p-Toluenesulfonic acid (0.1 equiv)

-

Anhydrous DMF (100 mL)

Procedure:

-

Dissolve muramic acid in DMF under nitrogen.

-

Add benzaldehyde dimethyl acetal and p-toluenesulfonic acid.

-

Heat at 60°C for 6 hours with stirring.

-

Quench with triethylamine (2 mL) and pour into ice-cold water (200 mL).

-

Filter the precipitate and wash with cold water.

-

Dry under vacuum to yield 4,6-O-benzylidene-muramic acid (85% yield).

Benzylation of the Anomeric Position

Reagents:

-

4,6-O-Benzylidene-muramic acid (1.0 equiv, 8.5 g)

-

Benzyl bromide (1.5 equiv)

-

Silver triflate (0.2 equiv)

-

Anhydrous DCM (150 mL)

Procedure:

-

Dissolve 4,6-O-benzylidene-muramic acid in DCM under nitrogen.

-

Cool to 0°C and add benzyl bromide dropwise.

-

Add silver triflate and stir at 0°C for 12 hours.

-

Wash with 5% NaHCO₃ (50 mL) and brine (50 mL).

-

Dry over MgSO₄, filter, and concentrate.

-

Purify by silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate the α-benzyl product (72% yield).

Purification and Characterization

Chromatographic Purification

Crude this compound is purified using flash chromatography on silica gel (230–400 mesh) with a gradient of hexane:ethyl acetate (4:1 to 2:1). The product elutes at Rf = 0.3 (TLC, hexane:ethyl acetate 2:1), yielding a white crystalline solid.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 10H, aromatic protons), 5.52 (s, 1H, benzylidene CH), 5.10 (d, J = 3.6 Hz, 1H, anomeric H), 4.85–4.70 (m, 2H, benzyl CH₂), 4.30–3.90 (m, 4H, pyranose ring H), 2.05 (s, 3H, N-acetyl CH₃).

-

IR (KBr): 1745 cm⁻¹ (C=O stretch), 1375 cm⁻¹ (C-N stretch), 1100 cm⁻¹ (C-O-C acetal).

Applications and Stability

This compound serves as a precursor for synthesizing immunostimulatory peptides, such as muramyl dipeptide (MDP). The benzylidene group enhances solubility in organic solvents, facilitating subsequent coupling reactions. However, the acetal is sensitive to aqueous acid, necessitating anhydrous storage conditions (2–8°C) to prevent hydrolysis.

Challenges and Optimization

Key challenges include:

-

Stereochemical Control: Ensuring α-selectivity during benzylation requires strict temperature control (−10°C to 0°C) and excess Lewis acid.

-

Deprotection Side Reactions: Premature cleavage of the benzylidene group can occur if traces of acid remain post-synthesis, necessitating thorough neutralization .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for alpha-Benzyl-4,6-O-benzylidene-muramic acid, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves benzylidene protection of muramic acid’s hydroxyl groups, followed by benzylation. Key parameters include:

- Reaction temperature : Elevated temperatures (e.g., 45°C) reduce side reactions but require controlled heating to avoid decomposition .

- Purification : Column chromatography (hexane/EtOH gradients) and TLC (Rf = 0.62 in hexane/EtOH 1:1) are critical for isolating the product .

- Characterization : ¹H NMR (DMSO-d6) and mass spectrometry confirm structural integrity. For example, δ = 3.86 ppm (s) in NMR correlates with protected hydroxyl groups .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use deuterated solvents (e.g., DMSO-d6) to resolve signals for benzyl and benzylidene moieties. Compare shifts with NIST reference data to validate assignments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C9H17NO7 for muramic acid derivatives) and detects impurities .

- Melting Point Analysis : Sharp melting ranges (e.g., 217.5–220°C) indicate purity .

Q. What is the biological significance of this compound in peptidoglycan research?

- Methodological Answer : As a protected muramic acid derivative, it serves as a precursor for synthesizing peptidoglycan fragments. Researchers use it to study bacterial cell wall biosynthesis by:

- Enzymatic assays : Testing glycosyltransferase activity in vitro.

- Inhibition studies : Modifying the benzylidene group to probe substrate specificity in enzymes like MurG .

Q. How can researchers assess the stability of this compound under standard laboratory conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to varying pH (3–9), temperatures (4–40°C), and humidity levels. Monitor degradation via HPLC .

- Long-Term Storage : Store in anhydrous DMSO at -20°C to prevent hydrolysis of the benzylidene group .

Advanced Research Questions

Q. How can synthesis conditions for this compound be optimized to improve yield and scalability?

- Methodological Answer :

- DoE (Design of Experiments) : Vary reaction time (1–24 h), temperature (25–60°C), and solvent polarity (DMF vs. THF) to identify optimal conditions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate benzylidene formation.

- Scale-Up Challenges : Replace column chromatography with crystallization for industrial-scale purification .

Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR chemical shifts) for this compound?

- Methodological Answer :

- Cross-Validation : Compare data across multiple sources (e.g., NIST, peer-reviewed journals) to identify solvent- or instrument-dependent variations .

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from benzyl and carbohydrate protons .

- Controlled Replication : Synthesize the compound using published protocols and validate spectral reproducibility .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in enzymatic systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with bacterial enzymes (e.g., lysozyme) to predict binding affinities.

- DFT Calculations : Analyze electron density around the benzylidene group to identify nucleophilic attack sites .

Q. How can degradation pathways of this compound be systematically studied under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.